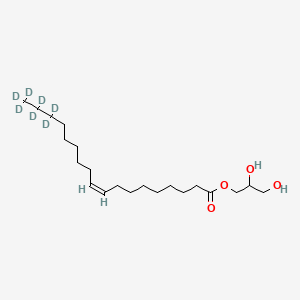

Monoolein-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H40O4 |

|---|---|

Molecular Weight |

363.6 g/mol |

IUPAC Name |

2,3-dihydroxypropyl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i1D3,2D2,3D2 |

InChI Key |

RZRNAYUHWVFMIP-IJGLUQEOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OCC(CO)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

monoolein-d7 physical and chemical properties for researchers

An In-depth Technical Guide on the Core Physical and Chemical Properties, and Applications of Monoolein-d7 for Researchers, Scientists, and Drug Development Professionals.

This compound (1-oleoyl(d7)-rac-glycerol) is a deuterated form of monoolein, a monoglyceride that has garnered significant interest in pharmaceutical and research settings.[1] The incorporation of seven deuterium atoms into the oleoyl chain makes this compound an invaluable tool, primarily as an internal standard for mass spectrometry-based lipidomics. Its properties are also relevant in the context of drug delivery systems, where non-deuterated monoolein is widely used for its biocompatibility and ability to form various liquid crystalline phases.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications, and relevant experimental protocols.

Core Physical and Chemical Properties

The defining characteristic of this compound is the replacement of seven hydrogen atoms with deuterium on the oleoyl tail. This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, which is crucial for its use as an internal standard.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H33D7O4 | [1] |

| Molecular Weight | 363.58 g/mol | [1] |

| CAS Number | 2260669-49-4 | [1] |

| Physical Form | Liquid | [1] |

| Purity | >99% (TLC) | [1] |

| Storage Temperature | -20°C | [1][4] |

| Solubility | Soluble in chloroform and hexane. | [4][5] |

For comparative purposes, the properties of non-deuterated monoolein are provided below.

Table 2: Physical and Chemical Properties of Monoolein

| Property | Value | Source |

| Molecular Formula | C21H40O4 | [6][7][8] |

| Molecular Weight | 356.54 g/mol | [6][7][8] |

| CAS Number | 25496-72-4 or 111-03-5 | [4][6][8] |

| Appearance | White waxy paste or clear liquid to waxy solid at room temperature. | [7][9][10] |

| Melting Point | 35-37°C | [7][9][11] |

| Boiling Point | 483.3°C at 760 mmHg | [6][7][9] |

| Density | ~0.94-0.96 g/cm³ | [6][7][12] |

| Flash Point | ~155.4°C to 425°F | [6][7] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. | [6][13][14] |

Applications in Research

The primary application of this compound is as an internal standard in mass spectrometry for the quantification of monoolein and other lipids in complex biological samples.[1] Its utility stems from the fact that its chemical and physical properties are nearly identical to the endogenous analyte, but it can be distinguished by its higher mass. This allows for accurate correction of sample loss during preparation and variations in ionization efficiency during analysis.

Monoolein itself is extensively studied and used in drug delivery due to its ability to form lyotropic liquid crystalline phases, such as cubic and hexagonal phases, in the presence of water.[2][15] These structures can encapsulate both hydrophilic and lipophilic drug molecules, offering sustained release and enhanced stability.[2][3] While this compound is not typically used for the final formulation, it can be employed in the analytical methods developed to quantify the release and stability of the non-deuterated drug carrier.

Experimental Protocols

Use of this compound as an Internal Standard in Lipidomics

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of lipids in biological samples by liquid chromatography-mass spectrometry (LC-MS).

1. Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.[1]

-

Store the stock solution at -20°C.

2. Sample Preparation:

-

To a known amount of the biological sample (e.g., plasma, tissue homogenate), add a precise volume of the this compound internal standard stock solution. The amount added should be comparable to the expected amount of the endogenous analyte.

-

Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction.

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).

3. LC-MS Analysis:

-

Inject the reconstituted sample into an LC-MS system.

-

Separate the lipids using a suitable chromatography column (e.g., a C18 reversed-phase column).

-

Detect the lipids using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Monitor for the specific m/z transitions of both the endogenous monoolein and the deuterated this compound standard.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the concentration of the analyte in the original sample by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a lipidomics experiment utilizing a deuterated internal standard like this compound.

Caption: Lipidomics workflow using an internal standard.

Signaling Pathways and Logical Relationships

This compound itself is not known to be involved in specific signaling pathways as it is a synthetic molecule used for analytical purposes. However, the non-deuterated form, monoolein, is a monoacylglycerol and can be a substrate for various lipases.[1] Monoacylglycerols are intermediates in the metabolism of triacylglycerols and phospholipids and can be further metabolized to produce signaling molecules like lysophosphatidic acid or arachidonic acid, depending on the fatty acid composition and the enzymes present. Therefore, the accurate quantification of monoolein using this compound can be critical for studies investigating these metabolic and signaling pathways.

The logical relationship in the use of this compound is that of an ideal internal standard. The diagram below illustrates the rationale behind using a stable isotope-labeled internal standard.

Caption: Rationale for using a deuterated internal standard.

References

- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 2. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monoolein, LCP Lipids & Phospholipids - Jena Bioscience [jenabioscience.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Monoolein | CAS#:111-03-5 | Chemsrc [chemsrc.com]

- 7. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 8. larodan.com [larodan.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 11. Monoolein , 99% , 111-03-5 - CookeChem [cookechem.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Liquid crystalline phases of monoolein and water for topical delivery of cyclosporin A: characterization and study of in vitro and in vivo delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis and Purification of Deuterated Monoolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated monoolein, a critical lipid for the structural analysis of membrane proteins in drug development. The methodologies detailed herein are compiled from established chemical and biochemical protocols, offering a roadmap for producing high-purity, isotopically enriched monoolein for advanced research applications, particularly in neutron scattering and NMR spectroscopy.

Introduction to Deuterated Monoolein

Deuterated monoolein (1-oleoyl-rac-glycerol-dx) is a form of the monoacylglycerol lipid in which hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic substitution is invaluable in biophysical studies of membrane proteins, which constitute a major class of drug targets.[1] The primary application of deuterated monoolein is in neutron scattering experiments, where its use allows for "contrast matching." This technique suppresses the neutron scattering from the lipid component, effectively making it invisible to neutrons and allowing for the direct study of the embedded protein's structure and dynamics.[1] ANSTO's National Deuteration Facility is a key global supplier of highly deuterated monoolein for such research.[1]

The incorporation of deuterium can also enhance the pharmacokinetic profiles of drug molecules by strengthening chemical bonds and slowing metabolic degradation. While this guide focuses on monoolein as a research tool, the principles of deuteration are increasingly relevant in drug discovery itself.

Synthesis of Deuterated Monoolein

The synthesis of deuterated monoolein is a multi-step process that begins with the production of a deuterated precursor, oleic acid. This is followed by the esterification of the deuterated oleic acid with a glycerol backbone.

Synthesis of Deuterated Oleic Acid (Precursor)

A robust method for the gram-scale synthesis of highly deuterated oleic acid ([D32]oleic acid) has been reported, achieving approximately 94% isotopic purity.[2] This synthesis starts with the deuteration of saturated fatty acid precursors, followed by a Wittig reaction to introduce the characteristic cis-double bond of oleic acid.

Step 1: Deuteration of Precursors (Azelaic Acid and Nonanoic Acid)

-

Reaction Setup: In a high-pressure reactor, combine the protonated fatty acid (azelaic acid or nonanoic acid), 10% Platinum on Carbon (Pt/C) catalyst, and a 40% solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O).

-

Hydrothermal H/D Exchange: Stir the mixture under hydrothermal conditions at 220°C for 72 hours. The high temperature and pressure, in the presence of the catalyst, facilitate the exchange of hydrogen for deuterium atoms.

-

Purification: After the reaction, the deuterated fatty acids ([D₁₄]azelaic acid and [D₁₇]nonanoic acid) are isolated and purified. This process typically achieves an isotopic enrichment of over 98% D.[2]

Step 2: Wittig Reaction for Olefin Formation

The synthesis of [D₃₂]oleic acid from the deuterated precursors is achieved through a Wittig reaction, a well-established method for forming carbon-carbon double bonds. While the specific multi-step organic synthesis protocol is complex, it involves the coupling of two deuterated fragments derived from the deuterated azelaic and nonanoic acids. This method ensures the formation of the cis-isomer, which is characteristic of oleic acid, with no contamination from the trans-isomer (elaidic acid).[2][3]

Esterification of Deuterated Oleic Acid to Deuterated Monoolein

Once deuterated oleic acid is synthesized, the final step is its esterification with glycerol to form monoolein. Several methods can be employed for this step, including enzymatic and chemical catalysis.

This method utilizes a lipase, such as Novozym 435, to catalyze the reaction, offering high selectivity for the 1-position of glycerol.

-

Reactants:

-

Deuterated Oleic Acid

-

1,2-Acetonide glycerol (as a protected form of glycerol)

-

Novozym 435 (immobilized lipase)

-

Solvent (e.g., methanol)

-

-

Esterification:

-

Combine the deuterated oleic acid and 1,2-acetonide glycerol in a suitable solvent.

-

Add Novozym 435 lipase as the catalyst.

-

The reaction is typically carried out at a controlled temperature (e.g., 50-60°C) with stirring for a specified time to produce 1,2-acetonide-3-oleoyl-glycerol.

-

-

Deprotection:

-

After the initial esterification, the intermediate product is deprotected to yield 1-monoolein. This is achieved by cleaving the acetonide group using a resin catalyst like Amberlyst-15 in methanol at room temperature.

-

Chemical esterification offers a more direct route, though it may result in a mixture of mono-, di-, and triglycerides that require careful purification.

-

Reactants:

-

Deuterated Oleic Acid

-

Glycerol

-

Catalyst (e.g., MgO-impregnated natural zeolite, or an acid catalyst)

-

-

Reaction Conditions:

-

Heat a mixture of deuterated oleic acid and the catalyst to the desired reaction temperature (e.g., 140-180°C) with continuous stirring.

-

Gradually add an excess of glycerol (a molar ratio of 3:1 glycerol to oleic acid is often optimal to maximize monoolein production).

-

Maintain the reaction for a set duration (e.g., 2-4 hours).[4]

-

Purification of Deuterated Monoolein

Purification is a critical step to isolate the desired 1-monoolein from unreacted starting materials, byproducts (such as dioleins and trioleins), and catalyst residues.

Column Chromatography

Column chromatography is a widely used technique for separating lipids based on their polarity.[5][6][7]

-

Stationary Phase: Silica gel is the most common stationary phase for lipid separation.[7]

-

Column Preparation:

-

A glass column is plugged with cotton or glass wool.

-

The column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

A layer of sand can be added on top of the silica gel to prevent disruption of the stationary phase when adding the sample and eluent.[8]

-

-

Sample Loading:

-

The crude deuterated monoolein is dissolved in a minimal amount of a suitable solvent.

-

This solution is carefully loaded onto the top of the silica gel column.

-

-

Elution:

-

A solvent or a gradient of solvents (mobile phase) is passed through the column. The separation is based on the differential adsorption of the components to the silica gel.

-

A typical elution might start with a non-polar solvent (e.g., 10% ethyl acetate in hexanes) to elute less polar impurities, followed by a gradual increase in solvent polarity (e.g., to 20% ethyl acetate in hexanes) to elute the more polar monoolein.[8]

-

-

Fraction Collection: The eluent is collected in fractions, which are then analyzed (e.g., by thin-layer chromatography) to identify those containing the pure deuterated monoolein.[7]

Recrystallization

Recrystallization is an effective method for purifying solid compounds.

-

Solvent Selection: Hexane is a suitable solvent for the recrystallization of monoolein.

-

Procedure:

-

Dissolve the crude deuterated monoolein in a minimal amount of hot hexane.

-

Allow the solution to cool slowly. The pure monoolein will crystallize out of the solution, leaving impurities behind.

-

The crystals are then collected by filtration. This process can be repeated to achieve higher purity.

-

Characterization and Data Presentation

The final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are used to confirm the molecular structure and the positions of deuterium labeling. The absence of a proton signal in the ¹H NMR spectrum at a particular position, coupled with the appearance of a signal in the ²H NMR spectrum, confirms successful deuteration.[9][10]

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight of the deuterated monoolein and to quantify the isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of deuterated oleic acid and the general synthesis of monoolein.

Table 1: Synthesis of Deuterated Oleic Acid Precursor

| Parameter | Value | Reference |

| Isotopic Enrichment of Precursors | >98% D | [2] |

| Isotopic Purity of [D₃₂]Oleic Acid | ca. 94% D | [2] |

| Isomer Purity | No trans-isomer contamination | [2] |

Table 2: General Monoolein Synthesis Parameters

| Parameter | Enzymatic Method | Chemical Method | Reference |

| Catalyst | Novozym 435 Lipase | MgO-impregnated Zeolite | [4] |

| Temperature | 50-60°C | 140-180°C | [4][11] |

| Glycerol:Oleic Acid Ratio | N/A (uses protected glycerol) | 3:1 to 8:1 | [4][11] |

| Reaction Time | Variable | 2-4 hours | [4] |

| Yield of 1-Monoolein | 72.8% (after purification) | Up to 99% conversion | [12] |

Visualizing the Workflow and Pathways

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of deuterated monoolein.

Logical Relationship of Deuterated Monoolein in Drug Development

Caption: Role of deuterated monoolein in the drug development pipeline.

References

- 1. ansto.gov.au [ansto.gov.au]

- 2. apo.ansto.gov.au [apo.ansto.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. journal.unnes.ac.id [journal.unnes.ac.id]

- 5. web.uvic.ca [web.uvic.ca]

- 6. Column chromatography - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Login | International Journal of Engineering and Technology [sciencepubco.com]

- 12. researchgate.net [researchgate.net]

An Introductory Guide to Utilizing Monoolein-d7 in Experimental Research

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monoolein-d7, a deuterated lipid increasingly employed in advanced research settings. We will explore its fundamental properties, core applications, and detailed experimental protocols. This document is intended to serve as a practical resource for professionals in structural biology, pharmaceutics, and materials science, enabling the effective integration of this compound into their experimental workflows.

Introduction to this compound

Monoolein, a monoglyceride composed of a glycerol backbone and an oleic acid chain, is a biocompatible, biodegradable, and amphiphilic lipid.[1][2] It is renowned for its capacity to self-assemble in aqueous environments into a variety of lyotropic liquid crystalline phases, including lamellar, hexagonal, and, most notably, bicontinuous cubic phases.[3][4] These structures have found significant applications in drug delivery and the crystallization of membrane proteins.[3][5]

This compound is a deuterated isotopologue of monoolein, where seven hydrogen atoms on the glycerol headgroup and acyl chain have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for biophysical studies. The primary advantage of using this compound is its application in techniques like Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy and neutron scattering. In ²H-NMR, the deuterium label serves as a non-invasive probe to investigate the stability, dynamics, and molecular organization of lipid phases, as well as their interactions with incorporated molecules like proteins or drugs.[6]

Key Advantages of this compound:

-

Biocompatibility and Biodegradability: Classified as Generally Recognized As Safe (GRAS), making it suitable for pharmaceutical applications.[1]

-

Thermodynamic Stability: Forms stable liquid crystalline structures under physiological conditions.[3]

-

Structural Versatility: Capable of forming various nanostructures (cubic, hexagonal, lamellar) that can host both hydrophilic and lipophilic molecules.[2][7]

-

Enhanced Analytical Insight: The deuterium label allows for detailed structural and dynamic studies using ²H-NMR and neutron scattering.[6]

Physicochemical and Phase Properties

The properties of this compound are nearly identical to those of standard monoolein, with a slight increase in molecular weight due to deuteration. Its phase behavior is highly dependent on hydration level and temperature.

Table 1: Physicochemical Properties of Monoolein

| Property | Value |

|---|---|

| Chemical Name | 1-Oleoyl-rac-glycerol-d7 |

| Synonyms | This compound, GMO-d7 |

| Molecular Formula | C₂₁H₃₃D₇O₄ |

| Molecular Weight | Approx. 363.6 g/mol |

| Physical Form | Waxy solid at room temperature |

| Key Feature | Amphiphilic lipid with a hydrophilic glycerol head and a hydrophobic oleoyl tail |

Table 2: Monoolein-Water Liquid Crystalline Phases

| Phase Type | Description | Typical Water Content (% w/w) |

|---|---|---|

| Lamellar (Lα) | Flat lipid bilayers separated by water layers. | < 20% |

| Cubic (Pn3m, Ia3d) | Highly ordered, bicontinuous lipid bilayer forming a 3D network of water channels.[4][8] | 20 - 40% |

| Reversed Hexagonal (HII) | Cylindrical water channels arranged in a hexagonal lattice, enclosed by lipid monolayers. | > 40% (at higher temperatures) |

Note: Phase boundaries are approximate and can be influenced by temperature, pressure, and the presence of additives such as drugs or proteins.[2]

Core Applications and Experimental Protocols

The lipidic cubic phase (LCP) or in meso method is a powerful technique for crystallizing membrane proteins, which are notoriously difficult to crystallize using traditional methods.[5][9] The LCP provides a membrane-like environment where proteins can reconstitute and form well-ordered crystals.[8]

Experimental Workflow: In Meso Protein Crystallization

Caption: Workflow for membrane protein crystallization using the in meso method.

Protocol 3.1.1: In Meso Crystallization Plate Setup

-

Preparation of LCP:

-

Gently warm the vial of this compound to a temperature just above its melting point (approx. 25-40°C) until it becomes a clear, low-viscosity liquid.[10]

-

Prepare the purified membrane protein, solubilized in a suitable detergent, at a concentration typically ranging from 5 to 20 mg/mL.

-

Load the molten this compound into a 100 µL gas-tight syringe and the protein solution into another. Avoid introducing air bubbles.

-

Couple the two syringes using a mixing coupler and manually push the plungers back and forth for at least 100 cycles to ensure thorough mixing.[5] The resulting mixture should be a transparent, highly viscous gel-like material—the lipidic cubic phase.[10]

-

-

Dispensing and Screening:

-

Using a specialized LCP dispensing robot or a manual syringe, dispense 30-50 nL spots of the protein-laden LCP onto the wells of a crystallization plate (e.g., a 96-well glass sandwich plate).[5]

-

Overlay each LCP spot with 0.6-1.0 µL of a different precipitant solution from a crystallization screen. The precipitant solution typically contains salts, polymers (like PEG), and buffers.[5]

-

Seal the plate to allow for vapor diffusion, which concentrates the protein and precipitant within the LCP, inducing crystallization.

-

-

Crystal Harvesting and Analysis:

-

Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks using a microscope.

-

Once crystals appear, they can be harvested directly from the viscous LCP using micromounts or loops.

-

Flash-cool the harvested crystals in liquid nitrogen, often with the aid of a cryoprotectant, for subsequent X-ray diffraction analysis.

-

Cubosomes are dispersed nanoparticles of the bicontinuous cubic phase, typically stabilized by a polymer like Poloxamer 407.[11] Their unique structure, with a high internal surface area and distinct water channels, allows for the encapsulation of hydrophilic, lipophilic, and amphiphilic drug molecules, offering sustained release profiles.[3][7]

Experimental Workflow: Cubosome Preparation via High-Pressure Homogenization

Caption: Workflow for preparing cubosome nanoparticles for drug delivery.

Protocol 3.2.1: Cubosome Formulation

-

Preparation of Phases:

-

Lipid Phase: Melt this compound at approximately 60°C. If encapsulating a lipophilic drug, dissolve it into the molten lipid at this stage. A typical formulation might use 5% (w/w) monoolein.[12]

-

Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 407 (e.g., 0.5-1.0% w/w).[12] If encapsulating a hydrophilic drug, dissolve it in this aqueous phase. Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of Pre-emulsion:

-

Slowly add the molten lipid phase to the heated aqueous phase under continuous stirring with a high-shear mixer (e.g., Ultra-Turrax) at several thousand RPM for 5-10 minutes. This will form a coarse, milky pre-emulsion.

-

-

High-Pressure Homogenization:

-

Process the hot pre-emulsion through a high-pressure homogenizer. The homogenization temperature, pressure, and number of cycles are critical parameters that must be optimized.[11]

-

Typical parameters might be 3-5 cycles at a pressure of 500-1500 bar.[13]

-

Cool the resulting nano-dispersion to room temperature. The final product should be a translucent or slightly bluish liquid.

-

-

Characterization:

-

Particle Size and Zeta Potential: Analyze the particle size distribution and surface charge using Dynamic Light Scattering (DLS). Cubosomes suitable for intravenous administration are typically in the 100-300 nm range.[11]

-

Entrapment Efficiency (EE%): Separate the free drug from the cubosomes (e.g., via ultracentrifugation) and quantify the drug concentration in both the supernatant and the pellet to calculate the percentage of encapsulated drug.

-

Morphology: Visualize the internal cubic structure of the nanoparticles using Cryogenic Transmission Electron Microscopy (Cryo-TEM).

-

The deuterated headgroup of this compound provides a powerful spectroscopic handle to study the organization and dynamics of the lipid assembly. The quadrupolar splitting observed in the ²H-NMR spectrum is highly sensitive to the local environment and phase symmetry.

Conceptual Diagram: Lipid Packing and Phase Formation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Phospholipids and a Transmembrane Peptide on the Stability of the Cubic Phase of Monoolein: Implication for Protein Crystalization from a Cubic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoolein Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Primary Investigation of the Preparation of Nanoparticles by Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Monoolein-d7 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of monoolein-d7 in various organic solvents. While specific quantitative data for the deuterated form is limited, this document extrapolates from the well-documented properties of its non-deuterated counterpart, 1-monoolein, to offer a robust resource for laboratory applications. The methodologies for determining lipid solubility are also detailed, providing a framework for empirical validation.

Core Concepts in Lipid Solubility

Lipids, including this compound, are a class of molecules principally defined by their solubility in organic solvents and insolubility in aqueous solutions.[1] This characteristic is dictated by their predominantly non-polar hydrocarbon structures. The general principle of "like dissolves like" is the primary determinant of lipid solubility; non-polar lipids are most soluble in non-polar organic solvents, while more polar lipids show a greater affinity for polar organic solvents.

Monoolein is classified as a monoglyceride, consisting of a glycerol molecule esterified to a single oleic acid chain. Its amphiphilic nature, possessing both a polar glycerol headgroup and a non-polar oleic acid tail, allows it to be utilized in various applications, including as an emulsifier and in the formation of lipid-based drug delivery systems. The deuterated form, this compound, is structurally and chemically similar to 1-monoolein, and therefore, its solubility profile is expected to be nearly identical.

Physicochemical Properties of Monoolein

Understanding the physical state of monoolein is crucial for accurate solubility testing. It can exist as a clear liquid to a waxy solid at room temperature, with a melting point in the range of 35-37.5°C.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C21H33D7O4 | - |

| Appearance | Clear liquid to waxy solid | [3][4] |

| Melting Point | 35-37.5 °C | [1][2] |

| Boiling Point | 238-240 °C at 3 Torr | [1][2] |

| Density | ~0.94 g/cm³ at 20°C | [1] |

Solubility of Monoolein in Organic Solvents

Based on available data for 1-monoolein, a qualitative and, where possible, quantitative summary of its solubility is presented below. It is important to note that solubility can be temperature-dependent, with many lipids exhibiting increased solubility in hot solvents.[1]

| Solvent | Type | Solubility of 1-Monoolein | Source(s) |

| Chloroform | Non-polar | Soluble | [1] |

| Ether | Non-polar | Soluble | [1] |

| Ethanol | Polar | Soluble (> 1 g / 1 mL) | [1][5] |

| Hot Alcohol | Polar | Soluble | [1] |

| Water | Polar | Insoluble | [1] |

Experimental Protocols for Solubility Determination

Two primary methods for determining the solubility of this compound in organic solvents are detailed below: a quantitative gravimetric method and a qualitative visual assessment method.

Quantitative Solubility Determination: Gravimetric Method

This method provides a precise measure of solubility (e.g., in g/L or mg/mL).

Caption: Gravimetric method for quantitative solubility determination.

Qualitative Solubility Determination: Visual Assessment

This is a rapid method to assess whether a substance is soluble in a particular solvent.

Caption: Visual assessment for qualitative solubility determination.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is critical for applications such as drug formulation and analytical method development. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for solvent selection for this compound applications.

References

The Guiding Hand: Leveraging Deuterated Lipids for Precision in Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount. The inherent complexity of the lipidome, coupled with the variability of mass spectrometry ionization, presents significant analytical challenges. Deuterated lipids have emerged as an indispensable tool, acting as a "guiding hand" to navigate these complexities and ensure the highest fidelity in mass spectrometric analysis. This technical guide delves into the fundamental principles, experimental protocols, and practical applications of using deuterated lipids in mass spectrometry, providing a comprehensive resource for researchers in academia and the pharmaceutical industry.

Core Principles: The "Why" and "How" of Deuterated Lipids in Mass Spectrometry

The primary role of deuterated lipids in mass spectrometry is to serve as internal standards. Unlike their non-deuterated (protium) counterparts, these lipids contain deuterium atoms (²H), a stable isotope of hydrogen, incorporated into their molecular structure. This seemingly subtle difference is the key to their utility.

The Isotope Dilution Principle: The core principle behind the use of deuterated lipids is isotope dilution mass spectrometry (ID-MS). A known amount of a deuterated lipid standard, which is chemically identical to the analyte of interest but has a different mass, is added to a sample at the earliest stage of analysis, typically during extraction.[1][2] Because the deuterated standard and the endogenous lipid behave identically during sample preparation, extraction, and ionization, any sample loss or variation in ionization efficiency will affect both compounds equally.[3] By measuring the ratio of the signal intensity of the endogenous lipid to that of the deuterated standard, one can accurately calculate the concentration of the endogenous lipid, effectively correcting for experimental variability.[4]

Advantages of Deuterated Standards:

-

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[5] Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable means of normalization.[3][5]

-

Compensation for Extraction Inefficiency: Lipid extraction is a critical step, and recovery can vary between samples. By adding the deuterated standard before extraction, any losses will affect both the standard and the analyte proportionally.

-

Improved Precision and Accuracy: The use of deuterated internal standards significantly improves the precision and accuracy of quantification compared to methods that rely on external calibration or other types of internal standards (e.g., odd-chain lipids).[3][6]

-

Versatility: Deuterated lipids can be synthesized for a wide range of lipid classes, making them applicable to diverse lipidomics studies.[7]

Key Applications of Deuterated Lipids

Beyond their role as internal standards for quantification, deuterated lipids are instrumental in several other advanced mass spectrometry applications:

-

Metabolic Labeling and Flux Analysis: Deuterium oxide (D₂O), or "heavy water," can be administered to cells or organisms to trace the synthesis of new lipids (de novo lipogenesis).[8][9][10] By measuring the rate of deuterium incorporation into different lipid species over time, researchers can gain insights into lipid metabolism and turnover.[10][11][12]

-

Deuterium Exchange Mass Spectrometry (DXMS): This technique is used to probe the structure and dynamics of proteins and their interactions with lipids. By exposing a protein-lipid complex to D₂O, the exchange rate of labile hydrogens for deuterium can be measured, providing information about solvent accessibility and binding interfaces.

-

Kinetic Isotope Effect (KIE) Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions. This "kinetic isotope effect" can be exploited to study enzyme mechanisms involved in lipid metabolism. By comparing the reaction rates of deuterated and non-deuterated lipid substrates, researchers can elucidate the rate-limiting steps of enzymatic pathways.[11][13][14]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the application of deuterated lipids in mass spectrometry.

Table 1: Impact of Deuterated Internal Standards on Matrix Effects and Limit of Quantitation (LOQ)

| Analyte | Matrix Effect without IS (%) | Matrix Effect with Deuterated IS (%) | LOQ (ng/mL) |

| Prostaglandin E2 | 35 | 5 | 0.1 |

| Thromboxane B2 | >200 | 8 | 0.2 |

| Leukotriene B4 | 42 | 6 | 0.15 |

| Lysophosphatidylcholine (16:0) | 28 | 4 | 0.5 |

Data adapted from a study comparing LC-MS/MS with ELISA, demonstrating the significant reduction in matrix effects and achievement of low limits of quantitation when using deuterated internal standards.[5]

Table 2: Deuterium Incorporation into Various Lipid Classes in Different Mouse Organs after D₂O Administration

| Lipid Class | Liver (% Deuterium Incorporation) | Brain (% Deuterium Incorporation) | Plasma (% Deuterium Incorporation) |

| Phosphatidylcholine (PC) | 15.2 | 3.1 | 12.8 |

| Phosphatidylethanolamine (PE) | 13.9 | 2.8 | 11.5 |

| Triacylglycerol (TAG) | 18.5 | N/A | 16.2 |

| Lysophosphatidylcholine (LPC) | 10.8 | 1.9 | 9.5 |

Data represents the average percentage of deuterium incorporation after 4 days of 100% D₂O administration, highlighting the differential lipid turnover rates in various organs.[10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are outlines for key experiments involving deuterated lipids.

Protocol 1: Quantitative Lipid Analysis using LC-MS/MS with Deuterated Internal Standards

1. Sample Preparation and Lipid Extraction (Modified Folch Method):

- Thaw biological samples (e.g., plasma, cell pellets) on ice.

- Add a known amount of a deuterated internal standard mixture (e.g., SPLASH LIPIDOMIX® Mass Spec Standard) to each sample. The mixture should contain deuterated lipids representative of the classes being analyzed.

- Add 2:1 (v/v) chloroform:methanol to the sample.

- Vortex thoroughly to ensure mixing and protein precipitation.

- Add water to induce phase separation.

- Centrifuge to separate the aqueous (upper) and organic (lower) phases.

- Carefully collect the lower organic phase containing the lipids.

- Dry the lipid extract under a stream of nitrogen.

- Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Use a suitable column (e.g., C18 reversed-phase) to separate the lipid species. The gradient and mobile phases will depend on the specific lipid classes being analyzed.

- Mass Spectrometry (MS): Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[15]

- Set up transitions for each endogenous lipid and its corresponding deuterated internal standard. The precursor ion will be the mass-to-charge ratio (m/z) of the lipid, and the product ion will be a specific fragment generated upon collision-induced dissociation.

- Optimize collision energies for each transition to achieve maximum sensitivity.

3. Data Analysis:

- Integrate the peak areas for both the endogenous lipid and the deuterated internal standard.

- Calculate the ratio of the endogenous lipid peak area to the deuterated internal standard peak area.

- Generate a calibration curve using a series of known concentrations of the non-deuterated lipid standard spiked with the same fixed amount of the deuterated internal standard.

- Determine the concentration of the endogenous lipid in the sample by interpolating its peak area ratio on the calibration curve.

Protocol 2: Metabolic Labeling with Deuterium Oxide (D₂O)

1. D₂O Administration:

- In vitro (cell culture): Replace the normal culture medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).

- In vivo (animal studies): Administer D₂O to the animals, typically through their drinking water, to achieve a stable enrichment in body water. A common approach is an initial intraperitoneal bolus followed by ad libitum access to D₂O-enriched drinking water.

2. Sample Collection:

- Collect samples (cells, tissues, plasma) at different time points after the start of D₂O administration to monitor the rate of deuterium incorporation.

3. Lipid Extraction and Analysis:

- Extract lipids from the collected samples as described in Protocol 1. The addition of a deuterated internal standard (not labeled with D₂O) is still recommended for accurate quantification of the total lipid pool.

- Analyze the lipid extracts by high-resolution mass spectrometry (e.g., Orbitrap or TOF). This is crucial to resolve the isotopologues of the deuterium-labeled lipids from the natural abundance of ¹³C.[11]

4. Data Analysis:

- Determine the mass isotopomer distribution for each lipid of interest.

- Calculate the rate of deuterium incorporation over time to determine the fractional synthesis rate of the lipid.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of deuterated lipids in mass spectrometry.

Conclusion

Deuterated lipids are a cornerstone of modern mass spectrometry-based lipidomics. Their application as internal standards provides an unparalleled level of accuracy and precision for the quantitative analysis of complex lipidomes. Furthermore, their use in metabolic labeling and mechanistic studies offers powerful tools to investigate the dynamic nature of lipid metabolism and its role in health and disease. By understanding and implementing the principles and protocols outlined in this guide, researchers can harness the full potential of deuterated lipids to advance their scientific discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Mass spectrometry and proteomics data analysis [dockflow.org]

- 8. cusabio.com [cusabio.com]

- 9. researchgate.net [researchgate.net]

- 10. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 11. A Comprehensive Mass Spectrometry-Based Workflow for Clinical Metabolomics Cohort Studies [mdpi.com]

- 12. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]

- 13. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. graphviz - Drawing a signal-flow diagram as in SICP - Stack Overflow [stackoverflow.com]

- 15. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Targeted Lipidomics: Quantification of Monoolein Using Monoolein-d7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the targeted quantification of monoolein in biological matrices, specifically human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, monoolein-d7. This methodology is crucial for researchers in lipidomics, drug development, and clinical research who require accurate and precise measurement of this bioactive lipid.

Introduction to Monoolein and its Importance

Monoolein (1-oleoyl-rac-glycerol) is a monoglyceride that plays a significant role in various biological processes. It is an intermediate in the metabolism of triglycerides and phospholipids and is involved in fat absorption and transport. Emerging research also points to its role in cell signaling and membrane dynamics. Given its biological significance, accurate quantification of monoolein in complex biological samples is essential for understanding its role in health and disease. Targeted lipidomics using a stable isotope-labeled internal standard such as this compound offers the highest degree of accuracy and precision for this purpose.

Experimental Design and Workflow

A targeted lipidomics workflow for the quantification of monoolein involves several key steps, from sample preparation to data analysis. The use of this compound as an internal standard is critical to correct for variability in sample extraction and matrix effects during mass spectrometry analysis.

Figure 1: Targeted lipidomics workflow for monoolein quantification.

Experimental Protocols

Materials and Reagents

-

Monoolein (1-oleoyl-rac-glycerol): Analytical standard (>99% purity)

-

This compound (1-oleoyl-(glycerol-d7)-rac-glycerol): Internal standard (>99% purity)

-

Human Plasma: K2-EDTA anticoagulated

-

Solvents: LC-MS grade methanol, butanol, acetonitrile, and water

-

Formic Acid: Optima™ LC/MS grade

-

96-well plates: Polypropylene

Sample Preparation: Single-Phase Lipid Extraction

This protocol is optimized for high-throughput analysis and minimizes sample handling.

-

Prepare Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working spiking solution of 10 µg/mL in a 1:1 (v/v) butanol/methanol mixture.

-

Sample Aliquoting: Aliquot 10 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube or a well of a 96-well plate.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each plasma sample.

-

Lipid Extraction: Add 100 µL of a 1:1 (v/v) butanol/methanol solvent mixture to each sample.

-

Vortexing and Sonication: Vortex the samples for 10 seconds, followed by sonication in a water bath for 30 minutes.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the lipid extract to a new tube or well.

-

Drying: Dry the lipid extract under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 acetonitrile/water with 0.1% formic acid). Vortex for 10 seconds to ensure complete dissolution.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 15% B to 95% B over 10 min, hold at 95% B for 2 min, return to 15% B and equilibrate for 3 min |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Monoolein | 357.3 | 283.3 | 15 |

| This compound | 364.3 | 283.3 | 15 |

Note: The product ion for both monoolein and this compound is the oleoyl acylium ion. The collision energy may require optimization depending on the specific mass spectrometer used.

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the monoolein to the this compound internal standard against the known concentration of the monoolein standards.

Table 1: Representative Calibration Curve Data

| Standard Concentration (µg/mL) | Monoolein Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,520 | 15,100 | 0.101 |

| 0.5 | 7,650 | 15,250 | 0.502 |

| 1.0 | 15,300 | 15,180 | 1.008 |

| 5.0 | 75,800 | 15,210 | 4.984 |

| 10.0 | 151,200 | 15,050 | 10.047 |

| 25.0 | 376,500 | 15,120 | 24.901 |

| 50.0 | 755,000 | 15,150 | 49.835 |

A linear regression of the calibration curve should yield a correlation coefficient (R²) of >0.99.

Quantification of Monoolein in Human Plasma Samples

The concentration of monoolein in unknown plasma samples is determined by calculating the peak area ratio of endogenous monoolein to the this compound internal standard and interpolating the concentration from the linear regression equation of the calibration curve.

Table 2: Example Quantification of Monoolein in Human Plasma

| Sample ID | Monoolein Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Control 1 | 22,850 | 15,180 | 1.505 | 1.50 |

| Control 2 | 25,600 | 15,210 | 1.683 | 1.68 |

| Control 3 | 21,900 | 15,090 | 1.451 | 1.45 |

| Treated 1 | 35,400 | 15,250 | 2.321 | 2.32 |

| Treated 2 | 38,100 | 15,150 | 2.515 | 2.51 |

| Treated 3 | 36,500 | 15,200 | 2.401 | 2.40 |

Monoolein in Glycerolipid Metabolism

Monoolein is a key intermediate in the synthesis and breakdown of triglycerides. The following diagram illustrates its position in this metabolic pathway.

Figure 2: Role of monoolein in glycerolipid metabolism.

This diagram shows the sequential hydrolysis of triglycerides to diglycerides, then to monoolein, and finally to glycerol and a free fatty acid, a process known as lipolysis, catalyzed by enzymes such as adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL). Conversely, monoolein can be re-esterified to form diglycerides and triglycerides in the triglyceride synthesis pathway, primarily through the action of monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).

Conclusion

The targeted lipidomics method detailed in these application notes provides a robust and reliable approach for the accurate quantification of monoolein in human plasma. The use of this compound as an internal standard is essential for correcting analytical variability and achieving high-quality data. This protocol is well-suited for researchers and professionals in various fields who are investigating the role of monoolein in metabolic diseases, drug development, and other areas of biomedical research.

Application Note: Utilising Monoolein-d7 in Neutron Scattering for Membrane Protein Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Principle and Applications

Principle: Small-Angle Neutron Scattering (SANS) is a powerful technique for elucidating the low-resolution structure of macromolecules in solution.[1][2] Its application to membrane proteins is significantly enhanced by using a lipidic cubic phase (LCP) matrix formed from monoolein. Monoolein, a monoacylglycerol, self-assembles in the presence of water to form a bicontinuous lipid bilayer, creating a native-like environment that can accommodate large quantities of membrane proteins.[3][4][5]

The pivotal advantage of SANS in this context is the exploitation of contrast variation . Neutrons scatter differently from hydrogen (¹H) and its heavier isotope, deuterium (²H or D).[6][7] By using perdeuterated monoolein (specifically, monoolein-d7 where the acyl chain is deuterated) and preparing the sample in heavy water (D₂O), the neutron scattering length density (SLD) of the lipid and the solvent can be matched.[8] This "contrast matching" effectively makes the lipid bilayer matrix invisible to the neutron beam, isolating the scattering signal solely to the non-deuterated (hydrogenated) membrane protein embedded within.[8] This allows for the direct determination of the protein's shape, size, and oligomeric state within a near-native membrane environment.[9]

Applications:

-

Determination of the low-resolution shape and dimensions (e.g., radius of gyration) of membrane proteins in a lipid bilayer.[9][10]

-

Studying conformational changes in membrane proteins upon ligand binding or other functional triggers.[11]

-

Characterizing the oligomeric state of membrane proteins within the LCP.[9]

-

Providing structural data that serves as a crucial constraint for higher-resolution modeling.

-

Advancing drug design by providing structural insights into pharmaceutically relevant membrane protein targets.[8]

Visualization of Key Concepts

Contrast Matching Principle in LCP-SANS

The following diagram illustrates how deuteration renders the lipid environment "invisible" to neutrons, highlighting the protein of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. Examining Membrane Proteins by Neutron Scattering | Springer Nature Experiments [experiments.springernature.com]

- 3. The Cherezov Lab - LCP Protocols: Reconstitution of proteins in LCP [cherezov.usc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Lipid Matrices for Membrane Protein Crystallization by High-Throughput Small Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ab initio reconstruction of small angle scattering data for membrane proteins in copolymer nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoolein Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases [frontiersin.org]

- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 11. Crystallizing membrane proteins for structure determination: use of lipidic mesophases - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Monoolein-d7 Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein-d7 is a deuterated analog of monoolein, a monoacylglycerol that plays a significant role in various cellular processes, including lipid metabolism and signaling pathways. Its deuteration makes it a valuable internal standard for mass spectrometry-based lipidomics studies, allowing for precise quantification of endogenous monoacylglycerols in cell culture experiments. Accurate and reproducible preparation of this compound stock solutions is critical for obtaining reliable experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.

Quantitative Data Summary

For accurate and repeatable experiments, precise concentrations of reagents are crucial. The following tables summarize the key quantitative data for this compound and the recommended solvents for the preparation of stock solutions.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₃₃D₇O₄ |

| Molecular Weight | 363.6 g/mol |

| Physical State | Varies (can be liquid or semi-solid) |

| Storage Temperature | -20°C or -80°C |

Table 2: Solvent Properties and Recommended Concentrations

| Solvent | Recommended Stock Concentration | Maximum Final Concentration in Culture | Key Considerations |

| Ethanol (USP Grade) | 1-10 mg/mL | ≤ 0.5% (v/v) | Soluble, especially when warmed slightly. Ensure complete dissolution. |

| Dimethyl Sulfoxide (DMSO, Cell Culture Grade) | 10-50 mg/mL | ≤ 0.1% (v/v) | Higher solubility. Use a 1000-fold concentrated stock to minimize final DMSO concentration.[1] |

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in Ethanol

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol. This stock solution will need to be further diluted to achieve the desired final concentration in the cell culture medium.

Materials:

-

This compound

-

Ethanol (USP Grade, 200 proof)

-

Sterile, amber glass vial with a PTFE-lined cap

-

Sterile, positive displacement pipette or calibrated glass syringe

-

Vortex mixer

-

Water bath (optional)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

-

Solvent Addition: Using a sterile pipette or syringe, add the appropriate volume of ethanol to the vial containing the this compound. For a 10 mg/mL solution, add 1 mL of ethanol.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the this compound. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a few minutes can aid dissolution. Vortex again after warming.

-

Sterile Filtration: To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, amber glass vial. This step is critical for preventing contamination of cell cultures.

-

Storage: Store the stock solution at -20°C or -80°C in the tightly sealed amber vial to protect it from light and prevent solvent evaporation.

Preparation of a 1000x this compound Stock Solution in DMSO

This protocol details the preparation of a highly concentrated stock solution in DMSO, which is then diluted 1:1000 in the cell culture medium. This method is advantageous for minimizing the final solvent concentration.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO, Cell Culture Grade)

-

Sterile, amber glass vial with a PTFE-lined cap

-

Sterile, positive displacement pipette or calibrated glass syringe

-

Vortex mixer

Procedure:

-

Determine Final Concentration: First, decide on the final working concentration of this compound required for your experiment. For example, if the desired final concentration is 10 µM.

-

Calculate Stock Concentration: The stock solution should be 1000 times more concentrated. Therefore, the stock concentration will be 10 mM.

-

Weighing this compound: Calculate the mass of this compound needed. To prepare 1 mL of a 10 mM stock solution (MW = 363.6 g/mol ):

-

Mass (g) = 0.01 mol/L * 0.001 L * 363.6 g/mol = 0.003636 g = 3.636 mg

-

Weigh 3.636 mg of this compound in a sterile vial.

-

-

Solvent Addition: Add 1 mL of cell culture grade DMSO to the vial.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved.

-

Storage: Store the 1000x stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Application of this compound Stock Solution to Cell Culture

Procedure:

-

Thaw Stock Solution: Thaw the required aliquot of the this compound stock solution at room temperature.

-

Dilution: Directly before use, dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For a 1000x stock, add 1 µL of the stock solution to every 1 mL of cell culture medium.

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (ethanol or DMSO) as the treated cells, but without the this compound. This allows for the assessment of any solvent-induced effects on the cells.

-

Incubation: Gently mix the medium containing the this compound and add it to your cells. Incubate the cells for the desired experimental duration.

Mandatory Visualizations

Monoacylglycerol Signaling Pathway

Monoolein is a monoacylglycerol (MAG) that can be metabolized to diacylglycerol (DAG), a key second messenger in various signaling pathways. The diagram below illustrates a simplified DAG signaling cascade.

Caption: Simplified diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for the preparation of a sterile this compound stock solution for cell culture applications.

Caption: Workflow for preparing this compound stock solutions.

References

Application Note: Quantitative Lipid Profiling Using Monoolein-d7 as an Internal Standard

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Accurate and precise quantification of lipid species is paramount for meaningful biological interpretation. The inherent variability in sample preparation and mass spectrometry (MS) analysis necessitates the use of internal standards. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they closely mimic the physicochemical properties of the endogenous analytes, compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3]

This application note details a robust analytical method for the comprehensive profiling and quantification of various lipid classes in biological matrices, such as plasma and cell lysates, using monoolein-d7 as an internal standard. Monoolein, a monoacylglycerol, is a key intermediate in triacylglycerol metabolism and is involved in various cellular processes.[4][5] Its deuterated form, this compound, provides a reliable reference for the quantification of a broad range of lipid species when analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, intended for researchers, scientists, and drug development professionals engaged in lipidomics research.

Analytical Method Overview

The analytical workflow for quantitative lipid profiling using this compound involves several key stages:

-

Sample Preparation: Spiking of the biological sample with a known concentration of this compound internal standard.

-

Lipid Extraction: Efficient extraction of lipids from the sample matrix using a modified Bligh & Dyer liquid-liquid extraction method.[6]

-

LC Separation: Chromatographic separation of the complex lipid extract on a C18 reversed-phase column to resolve different lipid classes and species.

-

MS/MS Detection and Quantification: Detection and quantification of lipid species using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The overall experimental workflow is depicted in the following diagram:

Experimental Protocols

Materials and Reagents

-

This compound (1-oleoyl(d7)-rac-glycerol)

-

LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water

-

Formic acid and ammonium acetate

-

Biological matrix (e.g., human plasma, cell pellet)

-

Phosphate-buffered saline (PBS)

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is based on the widely used Bligh & Dyer method, adapted for samples spiked with this compound.[6]

-

Sample Thawing and Aliquoting: Thaw frozen biological samples on ice. For plasma, aliquot 50 µL into a glass tube. For cell pellets, resuspend in 100 µL of ice-cold PBS.

-

Internal Standard Spiking: Prepare a stock solution of this compound in methanol. Add a precise amount of the this compound internal standard solution to each sample to achieve a final concentration within the linear range of the assay.

-

Lipid Extraction:

-

Add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of chloroform and vortex for 30 seconds.

-

Add 0.5 mL of water to induce phase separation and vortex for 30 seconds.

-

-

Phase Separation and Collection:

-

Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis, such as acetonitrile:isopropanol (1:1, v/v).

-

Protocol 2: LC-MS/MS Analysis

-

Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phases:

-

Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

-

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 30 2.0 45 10.0 99 15.0 99 15.1 30 | 20.0 | 30 |

-

Mass Spectrometry System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive and negative ion modes, with rapid polarity switching.

-

Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for various lipid classes should be optimized. The MRM transition for this compound will be specific to its precursor and product ions.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound allows for accurate quantification. The following table summarizes typical performance characteristics of a validated LC-MS/MS method for lipidomics.

| Parameter | Specification |

| Linearity (R²) | > 0.99 for all lipid classes |

| Lower Limit of Quantification (LLOQ) | Low ng/mL to sub-ng/mL range |

| Precision (%CV) | < 15% for intra-day and inter-day measurements |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Extraction Recovery | 85-110% for most lipid classes |

Monoacylglycerol Signaling Pathway

Monoacylglycerols, including monoolein, are not merely metabolic intermediates but also participate in cellular signaling. They are primarily hydrolyzed by monoacylglycerol lipase (MGL) to release free fatty acids and glycerol. These products can then enter various metabolic and signaling cascades. For instance, arachidonic acid released from 2-arachidonoylglycerol (2-AG), a prominent endocannabinoid monoacylglycerol, is a precursor to prostaglandins, which are key inflammatory mediators.[7][8]

The following diagram illustrates the central role of monoacylglycerol metabolism in cellular signaling:

Conclusion

The analytical method detailed in this application note provides a robust and reliable framework for the quantitative profiling of a wide range of lipid species in biological samples. The use of this compound as an internal standard is crucial for achieving high accuracy and precision, which is essential for the application of lipidomics in clinical research and drug development. The provided protocols and methodological considerations offer a solid foundation for laboratories aiming to implement high-quality lipidomics workflows.

References

- 1. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Monoolein-d7 as a Tool for Studying Lipid Metabolism Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of cellular lipids, is crucial for understanding the metabolic pathways that underpin numerous physiological and pathological processes.[1][2] Accurate quantification of individual lipid species is essential for identifying biomarkers and elucidating the mechanisms of diseases like cardiometabolic disorders.[3] Monoolein, a monoglyceride, is a key intermediate in the hydrolysis of triacylglycerols and plays a significant role in fat digestion, absorption, and intracellular signaling.[4][5] However, its precise quantification in complex biological matrices is challenging due to ion suppression, extraction inefficiencies, and instrument variability.

This application note details the use of Monoolein-d7 (1-Oleoyl(d7)-rac-glycerol) , a stable isotope-labeled internal standard, to achieve accurate and reproducible quantification of endogenous monoolein using isotope dilution mass spectrometry.[6][7] By spiking samples with a known amount of this compound, variations introduced during sample preparation and analysis can be normalized, ensuring high-quality quantitative data.[1][8]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is the gold standard for quantitative mass spectrometry. Stable isotope-labeled standards, like this compound, are nearly identical to their endogenous counterparts in terms of chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, and ionization efficiency).[1][6] However, their increased mass allows them to be distinguished by a mass spectrometer.

The core principle involves adding a known concentration of the internal standard (this compound) to a sample at the earliest stage of preparation.[1] Both the analyte (endogenous monoolein) and the standard are processed and analyzed simultaneously. Any sample loss or signal variation will affect both compounds equally. Quantification is then based on the ratio of the signal intensity of the analyte to that of the internal standard. This "ratiometric comparison" corrects for experimental variability, leading to highly accurate results.[1]

Caption: Principle of internal standard-based quantification.

Application in Lipid Metabolism

Monoolein is a central molecule in lipid digestion and transport. It is produced in the intestine by the lipase-mediated hydrolysis of dietary triglycerides. Its accurate quantification can provide insights into:

-

Triglyceride Metabolism: Tracking the rate of triglyceride breakdown by measuring the appearance of monoolein.

-

Fatty Acid Uptake: Monoolein is absorbed by enterocytes and re-esterified to form triglycerides for transport in chylomicrons.

-

Cellular Signaling: Certain monoacylglycerols have signaling roles within cells.

Studies have shown that treating cells with monoolein-based nanoparticles can significantly alter the cellular lipid profile, increasing oleic acid incorporation into phospholipids and triacylglycerols and boosting the formation of lipid droplets.[4][9] Using this compound allows researchers to precisely track the fate of exogenous monoolein and distinguish it from the endogenous pool, providing a powerful tool to dissect these metabolic pathways.

Caption: Simplified pathway of monoolein metabolism.

Protocols

Protocol 1: General Lipidomics Workflow for Monoolein Quantification

This protocol provides a comprehensive workflow from sample preparation to data analysis for the quantification of monoolein in plasma or cell culture samples using this compound as an internal standard.[3]

Caption: Quantitative lipidomics experimental workflow.

A. Materials and Reagents

-

This compound Internal Standard Stock Solution (e.g., 1 mg/mL in methanol)

-

Biological Samples (e.g., 50 µL plasma, 1 million cell pellet)

-

LC-MS Grade Solvents: Methanol, Isopropanol (IPA), Acetonitrile, Water

-

Formic Acid and Ammonium Acetate (for mobile phases)

-

Protein Precipitation Plate or Microcentrifuge Tubes

B. Sample Preparation and Lipid Extraction

-

Thaw Samples: Thaw frozen biological samples on ice.

-

Aliquot: Aliquot 50 µL of plasma or resuspend a 1 million cell pellet in 50 µL of water.

-

Spike Internal Standard: Add a precise amount of this compound stock solution to each sample. The final concentration should be within the linear dynamic range of the assay and comparable to the expected endogenous levels. A typical starting point is 5-10 µL of a 10 µg/mL working solution.

-

Add Extraction Solvent: Add 500 µL of a monophasic extraction solvent (e.g., Isopropanol) to each sample.[3]

-

Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Collect Supernatant: Carefully transfer the supernatant containing the lipid extract to a new tube or well.

-

Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 50:50 Acetonitrile:Isopropanol). Vortex to ensure the lipids are fully dissolved.

C. UPLC-MS/MS Analysis The following are typical starting parameters. Optimization for specific instrumentation is required.

| Parameter | Setting |

| UPLC Column | C18 Reversed-Phase Column (e.g., 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | 60:40 Water:Acetonitrile + 10 mM Ammonium Acetate |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

D. MRM Transitions for Quantification Mass transitions must be optimized for the specific instrument. The transitions below are theoretical and serve as a starting point.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Endogenous Monoolein | [M+NH₄]⁺ or [M+H]⁺ | Fragment corresponding to neutral loss of water or glycerol | Determine empirically |

| This compound (ISTD) | Precursor + 7 Da | Product + 7 Da (or corresponding shift) | Confirm fragment contains the deuterium label |

Protocol 2: Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the endogenous monoolein and this compound MRM transitions using the instrument's software.

-

Calculate Response Ratio: For each sample, calculate the Response Ratio:

-

Response Ratio = (Peak Area of Endogenous Monoolein) / (Peak Area of this compound)

-

-

Generate Calibration Curve: Prepare a set of calibration standards with known concentrations of non-labeled monoolein and a constant concentration of this compound. Process these standards alongside the samples. Plot the Response Ratio against the concentration of the non-labeled monoolein to generate a linear regression curve.